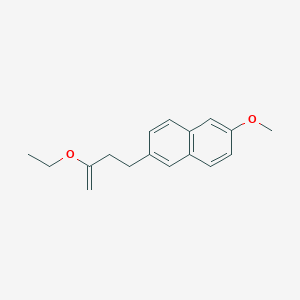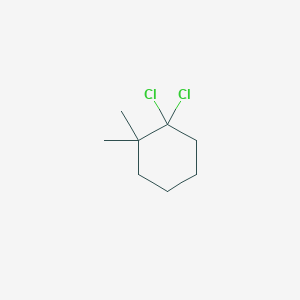
1,1-Dichloro-2,2-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,2-dimethylcyclohexane is a disubstituted cyclohexane compound with two chlorine atoms and two methyl groups attached to the same carbon atom in the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2-dimethylcyclohexane typically involves the chlorination of 2,2-dimethylcyclohexanol or 2,2-dimethylcyclohexanone. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2,2-dimethylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,2-dimethylcyclohexane by removing the chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of 2,2-dimethylcyclohexanone or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 1,1-dimethyl-2-substituted cyclohexanes.
Reduction Reactions: The major product is 2,2-dimethylcyclohexane.
Oxidation Reactions: Products include 2,2-dimethylcyclohexanone and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,2-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2,2-dimethylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dichloro-2,2-dimethylcyclopentane
- 1,1-Dichloro-2,2-dimethylcycloheptane
- 1,1-Dichloro-2,2-dimethylcyclooctane
Uniqueness
1,1-Dichloro-2,2-dimethylcyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63053-81-6 |
|---|---|
Molekularformel |
C8H14Cl2 |
Molekulargewicht |
181.10 g/mol |
IUPAC-Name |
1,1-dichloro-2,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H14Cl2/c1-7(2)5-3-4-6-8(7,9)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZPTFMZKMHBAWOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
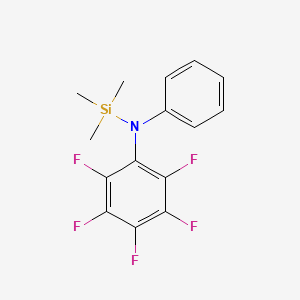
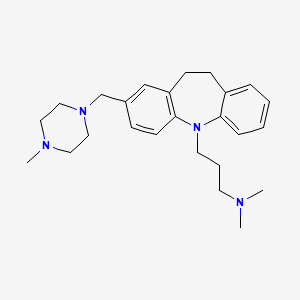
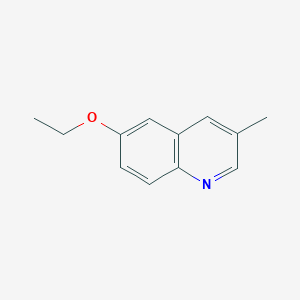
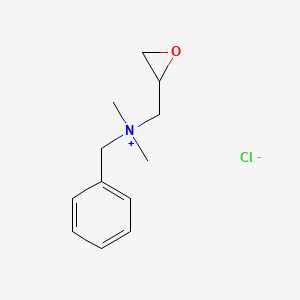

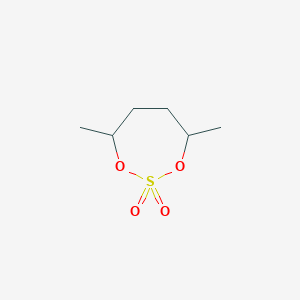
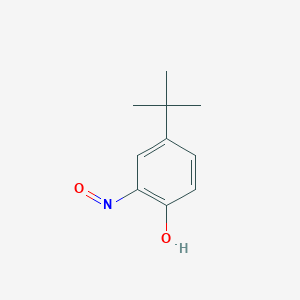
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
